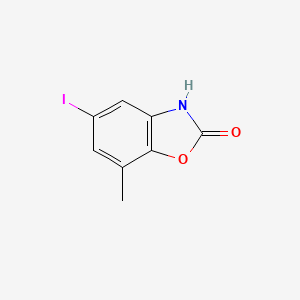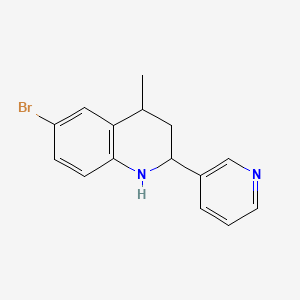
6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core structure substituted with a bromine atom at the 6th position, a methyl group at the 4th position, and a pyridin-3-yl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-bromoaniline, the compound can be synthesized through a series of reactions involving bromination, methylation, and cyclization steps.
Bromination: 2-Bromoaniline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Methylation: The brominated intermediate is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Cyclization: The final cyclization step involves the reaction of the methylated intermediate with pyridine-3-carbaldehyde under acidic or basic conditions to form the desired tetrahydroquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Aplicaciones Científicas De Investigación
6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-4-methylpyridin-2-amine
- 6-Bromo-4-chloropyridin-2-amine
- 6-Bromo-4-methoxypyridin-2-amine
Uniqueness
6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern and the presence of both quinoline and pyridine rings
Propiedades
Número CAS |
609354-41-8 |
|---|---|
Fórmula molecular |
C15H15BrN2 |
Peso molecular |
303.20 g/mol |
Nombre IUPAC |
6-bromo-4-methyl-2-pyridin-3-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H15BrN2/c1-10-7-15(11-3-2-6-17-9-11)18-14-5-4-12(16)8-13(10)14/h2-6,8-10,15,18H,7H2,1H3 |
Clave InChI |
IXFFFGYIKBDFNG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC2=C1C=C(C=C2)Br)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


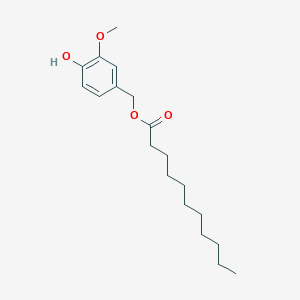

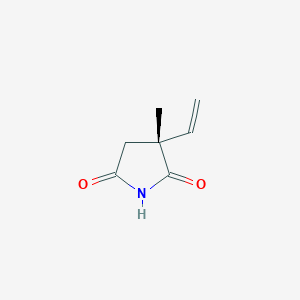
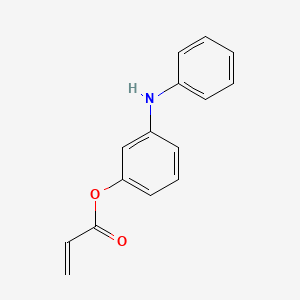

![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)
![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)
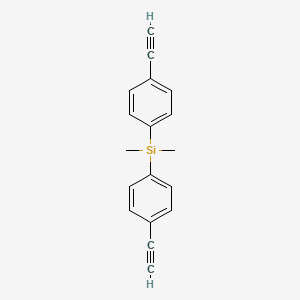
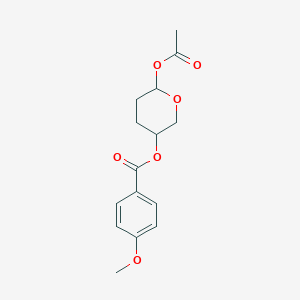
![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)
